![molecular formula C18H22N4O4S B2465646 (3,5-dimethylisoxazol-4-yl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone CAS No. 2034415-67-1](/img/structure/B2465646.png)
(3,5-dimethylisoxazol-4-yl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone
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Description
(3,5-dimethylisoxazol-4-yl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C18H22N4O4S and its molecular weight is 390.46. The purity is usually 95%.
BenchChem offers high-quality (3,5-dimethylisoxazol-4-yl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3,5-dimethylisoxazol-4-yl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Activity
Research has explored the synthesis and antimicrobial activities of compounds with complex structures, including those featuring isoxazolyl and piperidinyl groups. For example, Patel et al. (2011) investigated the synthesis of new pyridine derivatives, demonstrating modest antimicrobial activity against various bacterial and fungal strains. Such studies highlight the potential of structurally complex molecules in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Structural Exploration and Hirshfeld Surface Analysis
Another study by Prasad et al. (2018) focused on the structural exploration and Hirshfeld surface analysis of a novel bioactive heterocycle. The research underscores the importance of detailed structural analysis in understanding the interactions and stability of complex molecules, which can be crucial for their application in pharmaceuticals and materials science (Prasad, Anandakumar, Raghu, Reddy, Urs, & Naveen, 2018).
Antagonistic Activity on CB1 Cannabinoid Receptor
Shim et al. (2002) studied the molecular interaction of an antagonist compound with the CB1 cannabinoid receptor. This work exemplifies the application of complex molecules in modulating biological receptors, potentially leading to therapeutic agents for conditions influenced by these receptors (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).
Antitubercular and Antifungal Activity
Syed, Alagwadi, & Alegaon (2013) synthesized novel thiadiazole derivatives, testing them for antitubercular and antifungal activities. Their findings illustrate the potential of compounds with complex structures in addressing infectious diseases, providing a foundation for further research into similar compounds for such applications (Syed, Alagwadi, & Alegaon, 2013).
properties
IUPAC Name |
(3,5-dimethyl-1,2-oxazol-4-yl)-[4-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O4S/c1-12-17(13(2)26-19-12)18(23)21-10-8-14(9-11-21)22-16-7-5-4-6-15(16)20(3)27(22,24)25/h4-7,14H,8-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAYSLBDMMFGWKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)N2CCC(CC2)N3C4=CC=CC=C4N(S3(=O)=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3,5-dimethylisoxazol-4-yl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone |
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